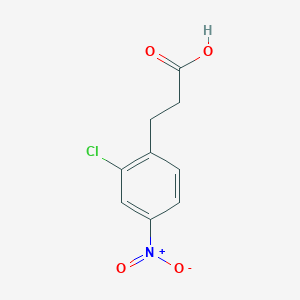
3-(2-Chloro-4-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for 3-(2-Chloro-4-nitrophenyl)propanoic acid is 1S/C9H8ClNO4/c10-8-5-7 (11 (14)15)3-1-6 (8)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(2-Chloro-4-nitrophenyl)propanoic acid is a powder with a melting point of 112-115 degrees Celsius . More detailed physical and chemical properties can be found in chemical databases .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone using Saccharomyces cerevisiae reductase demonstrates the potential of 3-(2-Chloro-4-nitrophenyl)propanoic acid derivatives in producing chiral intermediates for antidepressant drugs. This process highlights the enzyme's high enantioselectivity and efficiency under optimal conditions, providing a pathway for synthesizing chiral alcohols with potential applications in pharmaceuticals (Choi et al., 2010).
Renewable Building Blocks for Materials Science
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows promise as a renewable building block for materials science. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates a sustainable approach to producing materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This research underscores the potential of using naturally occurring phenolic compounds in developing new materials (Trejo-Machin et al., 2017).
Molecular Electronics
Investigations into the first hyperpolarizabilities of conjugated organic compounds reveal the influence of 3-phenyl-5-isoxazolone or N,N'-diethylthiobarbituric acid acceptors on the electronic properties of materials. This research provides insights into designing chromophores for improved electrooptic modulators, suggesting the utility of nitrophenyl derivatives in developing telecommunications applications (Marder et al., 1994).
Anticancer Research
A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, incorporating 2-chloro-3-(4-nitrophenyl)prop-2-enylidene, demonstrated significant antimitotic activity. This study highlights the potential of chloro-nitrophenyl derivatives in developing new anticancer agents, with specific compounds showing high levels of activity against various cancer cell lines, establishing a foundation for future chemotherapy drug development (Buzun et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chloro-4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXBIUIBRGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

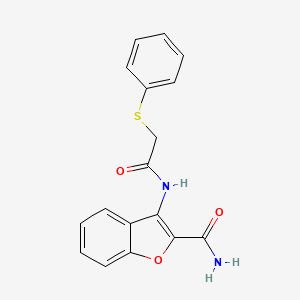
![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2981581.png)


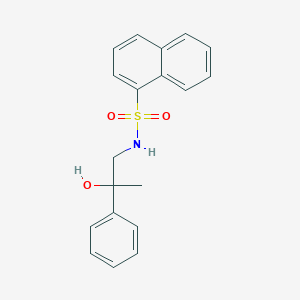
![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)
![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)


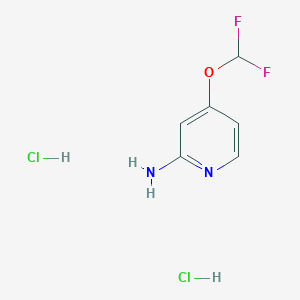
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)
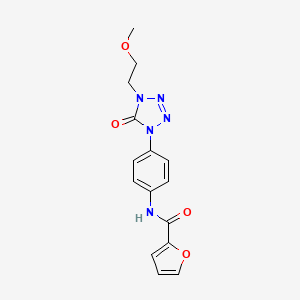
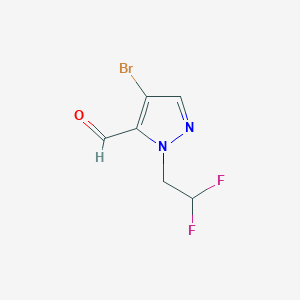
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)